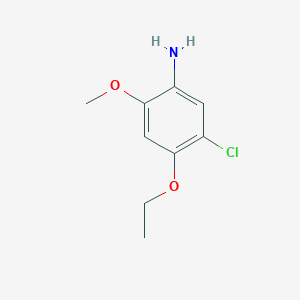

5-Chloro-4-ethoxy-2-methoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

5-chloro-4-ethoxy-2-methoxyaniline |

InChI |

InChI=1S/C9H12ClNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3 |

InChI Key |

DNBXWUGOJMUTPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)OC)N)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 5 Chloro 4 Ethoxy 2 Methoxyaniline and Its Derivatives

Functionalization of the Aromatic Ring

The aromatic ring of 5-Chloro-4-ethoxy-2-methoxyaniline is susceptible to further functionalization through both electrophilic and nucleophilic substitution reactions. The existing substituents direct the regioselectivity of these transformations.

Further Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the ethoxy and methoxy (B1213986) groups, along with the amine group, activates the aromatic ring towards electrophilic attack. However, the directing effects of these groups can lead to a mixture of products. Generally, the positions ortho and para to the activating groups are favored. Given the substitution pattern of this compound, the remaining open positions on the ring are potential sites for substitution. The development of regioselective methods, often employing specific catalysts or directing groups, is crucial for controlling the outcome of these reactions. researchgate.netnih.gov

Nucleophilic Aromatic Substitution Reactions on the Halogenated Moiety

The chlorine atom on the aromatic ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In the case of this compound, the electron-donating character of the other substituents might render this reaction less facile compared to rings with strong electron-withdrawing groups. However, under specific conditions, such as high temperatures or the use of strong nucleophiles, substitution of the chlorine atom can be achieved. For instance, in a related compound, the substitution of a fluorine atom was promoted by the presence of a nitro group in the para position and a chlorine atom in the ortho position. mdpi.com

Reactivity of the Amine Functionality

The primary amine group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Derivatization of the Primary Amine Group

The primary amine can undergo a wide array of reactions to form various functional groups. A notable example is the synthesis of sulfonamide derivatives. semanticscholar.org In one study, 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives were synthesized by first reacting 5-chloro-2-methoxybenzoic acid with aniline (B41778), followed by chlorosulfonation and subsequent reaction with various amines. semanticscholar.orgresearchgate.net This highlights the amine's role as a nucleophile in acylation reactions.

The following table showcases examples of derivatives synthesized from the amine functionality of related chloro-methoxy anilines:

| Starting Material | Reagents | Product | Reference |

| 5-Chloro-2-methoxybenzoic acid, Aniline | Ethylchloroformate, Triethylamine, Dichloromethane | 5-Chloro-2-methoxy-N-phenylbenzamide | researchgate.net |

| 5-Chloro-2-methoxy-N-phenylbenzamide | Chlorosulphonic acid | 4-(5-Chloro-2-methoxybenzamido)benzenesulphonyl chloride | semanticscholar.org |

| 4-(5-Chloro-2-methoxybenzamido)benzenesulphonyl chloride | Appropriate amine, Sodium carbonate, THF/H₂O | 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | semanticscholar.orgresearchgate.net |

Amine-Directed C-H Activation Processes

The amine group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of specific C-H bonds on the aromatic ring. nih.gov This strategy offers a more atom-economical and efficient way to introduce new substituents compared to traditional methods that require pre-functionalized starting materials. acs.org The primary amine can coordinate to a metal center, bringing the catalyst into proximity with ortho C-H bonds, thereby facilitating their cleavage and subsequent functionalization. researchgate.net While direct C-H arylation of unprotected anilines can be challenging due to competing N-arylation, the use of specific ligands can promote the desired C-H activation. nih.govacs.org

Redox Chemistry of Substituted Anilines

Oxidation Pathways

The oxidation of aromatic amines like this compound can proceed through several pathways, often involving the formation of radical cations as key intermediates. The presence of multiple electron-donating groups (amino, methoxy, ethoxy) makes the molecule susceptible to one-electron oxidation.

Computational studies on substituted anilines indicate that the oxidation potential is significantly influenced by the nature and position of the substituents. umn.edu For this compound, the electron-donating alkoxy groups (-OCH3, -OC2H5) and the amino group (-NH2) lower the oxidation potential, making it more easily oxidized than aniline itself. Conversely, the electron-withdrawing chlorine atom tends to increase the oxidation potential.

The initial step in the oxidation is the removal of an electron from the nitrogen atom or the π-system of the aromatic ring to form a radical cation. researchgate.net This radical cation is resonance-stabilized, with the positive charge and radical character delocalized over the nitrogen atom and the aromatic ring, particularly at the ortho and para positions relative to the amino group.

Subsequent reactions of this radical cation can lead to a variety of products, depending on the reaction conditions and the oxidizing agent used. Common pathways include:

Polymerization: Radical cations can couple to form polymeric structures, a well-known reaction for anilines leading to the formation of polyaniline and its derivatives. researchgate.net The substituents on this compound would influence the regiochemistry and properties of the resulting polymer.

N-centered Radical Reactions: Oxidation can lead to the formation of N-centered radicals which can react with other atmospheric or reagent species. nih.gov

Oxidative Coupling: In the presence of other nucleophiles or radical species, complex coupling products can be formed. For instance, osmium(VIII) oxide has been shown to react with para-substituted anilines to induce an oxidative ortho-C-N fusion, forming diamide (B1670390) ligands. jyu.fi

The specific oxidation products of this compound are not extensively documented in public literature, but the general principles of aniline oxidation provide a framework for predicting its behavior.

| Oxidation Pathway | Key Intermediates | Potential Products |

| One-Electron Oxidation | Aniline Radical Cation | Polymeric materials, Dimerized products |

| N-centered Radical Formation | N-centered Anilinyl Radical | Nitrosamines, Nitramines (in presence of NOx) |

| Oxidative C-N Fusion | Metal-complexed intermediates | Heterocyclic compounds |

Reduction Pathways

While the aniline moiety itself is generally stable to reduction, the term "reduction pathway" in the context of this compound typically refers to the synthesis of this compound via the reduction of a corresponding nitroaromatic precursor. The catalytic reduction of nitrobenzenes is a fundamental and widely used method for the preparation of anilines. youtube.comyoutube.com

The synthesis of this compound would likely proceed from the reduction of 1-chloro-2-ethoxy-4-methoxy-5-nitrobenzene. This reaction involves the conversion of the nitro group (-NO2) to an amino group (-NH2). A variety of reducing agents and catalytic systems are effective for this transformation. nih.gov

Commonly employed methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H2) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni). youtube.com This method is often clean and efficient.

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com The iron/HCl system is particularly noted for its mildness. youtube.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or D-glucose, in the presence of a catalyst. researchgate.net

Electrocatalytic Reduction: Modern methods include the use of electrocatalysis with mediators like polyoxometalates to achieve high selectivity under mild, aqueous conditions. nih.gov

A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation, where the chlorine atom is reductively removed. google.com The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the C-Cl bond. Rhodium-based catalysts, for example, have been shown to effectively reduce chloronitrobenzenes to chloroanilines with minimal dehalogenation. google.com

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | High efficiency, clean reaction. |

| Metal/Acid Reduction | Fe/HCl (or Sn/HCl) | Classic, often mild and selective method. |

| Electrocatalytic Reduction | Polyoxometalate mediator | High selectivity, aqueous conditions, sustainable. nih.gov |

| Rhodium-Catalyzed Hydrogenation | H₂, Rh catalyst | Minimizes dehalogenation of aryl chlorides. google.com |

Insights into Reaction Mechanisms

Understanding the reaction mechanisms underlying the transformations of aromatic amines provides a predictive framework for their synthesis and functionalization.

Radical-Mediated Reaction Pathways in Aromatic Amines

Radical-mediated pathways are central to many reactions involving aromatic amines. The formation of an aniline radical cation, often through single-electron transfer (SET), is a common initiating step. researchgate.net These radicals can be generated photochemically, electrochemically, or by chemical oxidants.

Once formed, the aniline radical cation exhibits reactivity at both the nitrogen atom and the aromatic ring. The distribution of the unpaired electron and positive charge, influenced by substituents, dictates the subsequent reaction course. For instance, reactions of methyl radicals with aniline show that aniline can act as both a hydrogen donor (from the -NH2 group) and as a radical acceptor at the ring carbons. nih.gov

In the context of C-H functionalization, radical-mediated amination allows for the direct formation of C-N bonds. For example, photolytically generated aminium radicals can undergo intramolecular addition to an aromatic ring, providing access to polycyclic structures. tsijournals.com While these reactions are often studied for secondary amines, the principles extend to primary anilines. The electrophilic nature of the aminating species favors attack at electron-rich positions of the aromatic ring. tsijournals.com

Catalytic Cycles in the Functionalization of ortho-Substituted Anilines

The presence of an ortho-methoxy group in this compound can play a significant role in directing further functionalization reactions, particularly those catalyzed by transition metals. While the amino group itself can direct reactions to the ortho-position, this position is already occupied. However, the ortho-methoxy group can also act as a directing group.

Palladium-catalyzed C-H functionalization reactions, for example, have been developed for the remote para-olefination of aniline derivatives. acs.org In these systems, a catalyst, often composed of a palladium source and a specialized ligand (e.g., an S,O-ligand), coordinates to the substrate. The catalytic cycle typically involves:

Coordination: The catalyst coordinates to the aniline derivative.

C-H Activation: The catalyst facilitates the cleavage of a C-H bond on the aromatic ring. For ortho-substituted anilines, this activation can be directed to the para position. acs.org

Functionalization: The resulting organometallic intermediate reacts with a coupling partner (e.g., an alkene).

Product Release and Catalyst Regeneration: The functionalized product is released, and the catalyst is regenerated to re-enter the cycle.

Similarly, rhodium catalysts can be used for the ortho-alkylation of aromatic ketimines (derived from anilines) with alkenes, demonstrating the utility of metal catalysts in functionalizing the aniline core. nih.gov The specific catalytic cycle and its efficiency are highly dependent on the metal, the ligand, and the substrate's electronic and steric properties.

Mechanistic Elucidation of Regioselective Chlorination

The regioselectivity of electrophilic chlorination of anilines is strongly influenced by the directing effects of the substituents and the reaction conditions. The amino group is a powerful activating, ortho, para-directing group. In this compound, the positions ortho and para to the amino group are positions 3, 5, and 6. Position 5 is already chlorinated, and position 2 is methoxylated. Therefore, electrophilic attack would be expected at positions 3 or 6.

The mechanism of chlorination can vary.

Classical Electrophilic Aromatic Substitution: This pathway involves the attack of an electrophilic chlorine species (e.g., Cl⁺) on the electron-rich aromatic ring. The stability of the resulting intermediate, known as a Wheland complex or sigma complex, determines the regioselectivity. tsijournals.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that for aniline, substitution at the ortho and para positions proceeds through more stable intermediates than meta substitution. tsijournals.com

Catalyst-Mediated Chlorination: The regioselectivity can be controlled by using specific catalysts. For instance, copper(II) chloride (CuCl₂) in ionic liquids has been used for the para-selective chlorination of unprotected anilines. researchgate.net The proposed mechanism involves the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. Lewis basic selenoether catalysts have been developed to achieve high ortho-selectivity in the chlorination of anilines, proceeding via a catalyst-substrate interaction that directs the electrophile. nsf.gov Palladium catalysts with specialized ligands can even direct chlorination to the typically less reactive meta-position. nih.gov

For this compound, the combined directing effects of the amino, ethoxy, and methoxy groups would strongly favor chlorination at the remaining open positions (3 and 6), with the precise ratio depending on steric hindrance and the specific chlorinating agent and conditions used.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

Multi-Nuclear NMR for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, ³⁵Cl if applicable)

A complete NMR analysis would involve acquiring spectra for all magnetically active nuclei within the molecule.

¹H NMR: Proton NMR is used to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 5-Chloro-4-ethoxy-2-methoxyaniline, one would expect to observe distinct signals for the two aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, the methoxy (B1213986) group's protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about their relative positions. For instance, the protons of the ethoxy group would appear as a quartet and a triplet. The two aromatic protons would likely appear as singlets due to their separation.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of unique carbon atoms in the molecule. Each carbon atom in the benzene (B151609) ring, the methoxy group, and the ethoxy group would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern on the benzene ring.

Other Nuclei: While ¹⁹F is not present, analysis of ³⁵Cl through Nuclear Quadrupole Resonance (NQR) spectroscopy could theoretically provide information about the electronic environment around the chlorine atom, though this is a less common technique in standard organic characterization.

Predicted ¹H and ¹³C NMR Data

While experimental data is not publicly available, theoretical chemical shifts can be predicted. These predictions are based on established increments for substituents on a benzene ring.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (H-3) | ~6.5-7.0 | ~110-120 |

| Aromatic C-H (H-6) | ~6.8-7.3 | ~115-125 |

| -NH₂ Protons | Variable (broad) | N/A |

| Ethoxy -CH₂- | ~3.9-4.2 (quartet) | ~63-68 |

| Ethoxy -CH₃ | ~1.3-1.5 (triplet) | ~14-16 |

| Methoxy -OCH₃ | ~3.7-3.9 (singlet) | ~55-58 |

| Aromatic C-N | N/A | ~140-150 |

| Aromatic C-O (methoxy) | N/A | ~145-155 |

| Aromatic C-O (ethoxy) | N/A | ~145-155 |

| Aromatic C-Cl | N/A | ~120-130 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, confirming the connectivity between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be crucial for confirming the substitution pattern on the aromatic ring by, for instance, showing a correlation from the methoxy protons to the C-2 carbon and its neighbors.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₁₂ClNO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Analysis of the fragmentation pattern would offer further structural confirmation, likely showing losses of the ethoxy and methoxy groups.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the scattering of light.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C-O stretches for the ether linkages (around 1000-1300 cm⁻¹), and C-Cl stretch (typically below 800 cm⁻¹). The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) would be unique to this molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C-Cl bond, being relatively non-polar, would also be expected to show a distinct signal in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the benzene ring. The precise wavelengths of these absorptions are highly sensitive to the nature and position of substituents on the ring.

The electronic spectrum of substituted anilines is characterized by several absorption bands. The primary bands, typically observed in the shorter wavelength region of the UV spectrum, are analogous to the E1 and E2 bands of benzene and are attributed to π → π* transitions within the aromatic system. A lower energy, longer wavelength band, corresponding to the B-band of benzene, is also characteristic and is influenced by the interaction of the non-bonding electrons of the amino group with the π-system of the ring.

The presence of the chloro, ethoxy, and methoxy groups on the aniline (B41778) ring in this compound is expected to significantly modulate its UV-Vis absorption profile compared to unsubstituted aniline. The ethoxy and methoxy groups, being electron-donating, and the chloro group, being electron-withdrawing (by induction) yet electron-donating (by resonance), create a complex electronic environment. This substitution pattern influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of electronic transitions.

An increase in conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). While specific experimental UV-Vis data for this compound is not prominently available in the reviewed literature, the principles of substituent effects on aromatic systems allow for a qualitative prediction of its spectral features. The interplay of the electron-donating and electron-withdrawing groups is anticipated to result in a complex pattern of absorption bands, providing a unique electronic fingerprint for the molecule.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Region (nm) | Contributing Factors |

| π → π* (E-bands) | Shorter UV region | Aromatic ring system |

| π → π* (B-band) | Longer UV/Visible region | Conjugation of the amino group and substituents with the aromatic ring |

Note: The exact λmax values require experimental determination.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

Furthermore, X-ray diffraction analysis is instrumental in identifying and characterizing intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, a variety of non-covalent interactions are expected to play a crucial role. These may include hydrogen bonding involving the amino group as a donor and potentially the oxygen atoms of the ethoxy and methoxy groups or the chloro group as acceptors. Pi-stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of such compounds.

Although a specific crystal structure for this compound is not readily found in the surveyed literature, studies on similarly substituted anilines and aromatic compounds provide a framework for what can be expected. The interplay of these intermolecular forces dictates the macroscopic properties of the crystalline material, such as its melting point and solubility.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | N-H···O, N-H···Cl | Dictates crystal packing and network formation |

| π-π Stacking | Aromatic rings | Contributes to crystal stability |

| van der Waals Forces | Entire molecule | General cohesive forces in the crystal lattice |

Note: The presence and geometry of these interactions would need to be confirmed by experimental X-ray diffraction data.

Computational and Theoretical Investigations of 5 Chloro 4 Ethoxy 2 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the three-dimensional arrangement of atoms, which are crucial for understanding the compound's stability and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the molecular structure and energy of organic compounds with a good balance of accuracy and computational cost. nih.gov For 5-Chloro-4-ethoxy-2-methoxyaniline, DFT calculations would typically be employed to find the most stable conformation (the optimized geometry) by minimizing the energy of the system. These calculations can predict bond lengths, bond angles, and dihedral angles.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The choice of functional and basis set is critical for obtaining reliable results. The optimized geometry provides a foundational understanding of the steric and electronic effects of the chloro, ethoxy, and methoxy (B1213986) substituents on the aniline (B41778) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-O (ethoxy) | 1.368 | C-C-O: 115.2 | |

| C-O (methoxy) | 1.372 | C-C-O: 116.8 | |

| C-N | 1.401 | C-C-N: 121.5 | |

| O-C-C (ethoxy): 124.3 | |||

| O-C-C (methoxy): 123.9 | |||

| C-C-N-H: 180.0 |

Note: The data in this table is illustrative and represents typical values that would be expected from such a calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors (e.g., Fukui Functions)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino, ethoxy, and methoxy groups. The LUMO, conversely, would likely be distributed over the aromatic ring, with some contribution from the electron-withdrawing chlorine atom.

Fukui functions are another set of descriptors derived from the electron density that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions would pinpoint specific atoms within this compound that are most susceptible to reaction.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -5.28 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 4.39 |

| Ionization Potential | 5.28 |

| Electron Affinity | 0.89 |

Note: The data in this table is illustrative and represents typical values that would be expected from such a calculation.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the ESP surface would likely show a region of high negative potential around the oxygen atoms of the ethoxy and methoxy groups and the nitrogen atom of the amino group, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interaction.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with these transformations.

Elucidation of Energetic Barriers and Reaction Pathways

By modeling the reaction of this compound with another reactant, computational methods can determine the most likely reaction mechanism. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energetic barrier, which dictates the reaction rate. mdpi.com

For instance, in an electrophilic substitution reaction on the aniline ring, computational studies could compare the energetic barriers for substitution at different positions to predict the regioselectivity of the reaction. These calculations would likely confirm that the activating amino, ethoxy, and methoxy groups direct incoming electrophiles to specific positions on the ring.

Modeling of Solvent Effects on Reactivity and Selectivity

Reactions are often carried out in a solvent, which can significantly influence their outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energetics of a reaction. materialsciencejournal.org The solvent can stabilize charged intermediates and transition states, thereby altering the reaction's energetic profile and potentially changing its rate and selectivity.

For reactions involving this compound, modeling the reaction in different solvents would provide insights into how the solvent's polarity and hydrogen-bonding capability could be tuned to optimize the yield of a desired product.

Structure-Reactivity Relationships: A Computational Perspective

The reactivity and physicochemical properties of this compound are intrinsically linked to its electronic structure, which is modulated by the interplay of its substituent groups: a chloro group, an ethoxy group, and a methoxy group, all attached to an aniline framework. Computational chemistry provides powerful tools to dissect these relationships, offering predictive insights into the molecule's behavior in chemical reactions.

The prediction of how this compound will react with other chemical species is a central theme in computational chemistry. The concepts of regioselectivity (where on the molecule a reaction occurs) and chemoselectivity (which functional group reacts) can be rationalized and predicted using a variety of theoretical parameters derived from quantum mechanical calculations, such as Density Functional Theory (DFT).

For electrophilic aromatic substitution, a common reaction for anilines, the incoming electrophile will preferentially attack positions on the aromatic ring that are most nucleophilic. The activating, ortho-, para-directing nature of the amino (-NH2), methoxy (-OCH3), and ethoxy (-OCH2CH3) groups, combined with the deactivating, ortho-, para-directing nature of the chloro (-Cl) group, creates a complex pattern of reactivity. Computational methods can quantify the nucleophilicity of each aromatic carbon atom. libretexts.orglumenlearning.com

Key theoretical parameters used for these predictions include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For electrophilic attack, the reaction is favored at sites where the HOMO density is highest, as these are the most electron-rich and readily donate electrons. Conversely, for nucleophilic attack, the reaction is favored at sites with the highest LUMO density.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack.

Fukui Functions: This DFT-based descriptor quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. It can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. nih.gov

Calculated Reaction Intermediates: The stability of potential intermediates, such as the sigma-complex (Wheland intermediate) in electrophilic aromatic substitution, can be calculated. nih.gov The most stable intermediate typically corresponds to the major reaction product, providing a reliable method for predicting the regiochemical outcome. nih.govrsc.orgrsc.org

A hypothetical analysis for this compound would involve calculating these parameters. The powerful electron-donating effects of the amino and alkoxy groups would likely direct electrophiles to the remaining open positions on the ring (C6 and C3), with the precise outcome depending on the subtle interplay of electronic and steric factors.

Table 1: Hypothetical Regioselectivity Predictors for Electrophilic Attack on this compound

This table illustrates the type of data that would be generated from a computational study to predict regioselectivity. The values are for illustrative purposes only.

| Atomic Position (Ring Carbon) | Relative HOMO Density | Calculated Fukui Index (f-) | Relative Stability of σ-Complex (kcal/mol) |

| C3 | Moderate | 0.15 | -5.2 |

| C6 | High | 0.28 | 0 (Reference) |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological property. nih.govresearchgate.net These models are built by calculating a wide range of "molecular descriptors" for each compound and then using statistical methods to find the best correlation with an experimentally measured property. youtube.com For this compound, QSAR can be employed to predict key physicochemical properties without the need for experimental measurement. nih.govtandfonline.com

Important physicochemical properties for QSAR modeling include:

Lipophilicity (logP): The octanol-water partition coefficient is critical for predicting a molecule's behavior in biological and environmental systems. nih.govnih.gov

Aqueous Solubility (logS): This property affects how a compound is formulated and absorbed.

Boiling Point and Vapor Pressure: Important for understanding a compound's physical state and environmental fate.

To build a QSAR model, a "training set" of structurally similar anilines with known experimental property values is assembled. oup.com For each molecule in the set, a variety of descriptors are calculated. mdpi.comacs.org These can include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies). umn.edu

Hydrophobicity descriptors: Such as calculated logP (e.g., MLOGP). nih.gov

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to create an equation linking a selection of these descriptors to the property of interest. youtube.comnih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Modeling for a Substituted Aniline

This table provides examples of descriptors that would be calculated for this compound to be used in a QSAR model.

| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Property Contribution |

| Electronic | Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Geometrical | van der Waals Volume | 165 ų | Affects steric interactions and binding |

| Hydrophobicity | MLOGP | 2.8 | Correlates with lipophilicity and membrane permeability |

| Topological | Wiener Index | 1540 | Relates to molecular branching and size |

The three substituents on the aniline ring—chloro, ethoxy, and methoxy—each exert distinct electronic effects that influence the molecule's oxidation potential and the aromaticity of the benzene (B151609) ring.

Oxidation Potential: The oxidation potential is a measure of how easily a molecule can lose an electron. For substituted anilines, this is heavily influenced by the electron-donating or electron-withdrawing nature of the substituents. umn.edursc.org Electron-donating groups (like amino, ethoxy, and methoxy) increase the electron density in the ring, making it easier to oxidize (i.e., lowering the oxidation potential). lumenlearning.com Conversely, electron-withdrawing groups (like chloro, through its inductive effect) make the molecule more difficult to oxidize. libretexts.org

Computational electrochemistry can predict one-electron oxidation potentials with good accuracy. umn.edu These calculations often show a strong correlation between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO); a higher HOMO energy corresponds to a lower oxidation potential. umn.edursc.org For this compound, the strong electron-donating resonance effects of the -NH2, -OCH3, and -OC2H5 groups are expected to outweigh the inductive withdrawal of the -Cl group, resulting in a relatively low oxidation potential compared to benzene or chlorobenzene. acs.org

Aromaticity: Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems. While benzene is the archetypal aromatic compound, substituents can subtly alter the degree of π-electron delocalization and thus the aromaticity of the ring. This can be quantified using several computational metrics:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length alternation around the ring. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 indicate reduced aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring (or above it). A large negative NICS value is indicative of strong aromatic character (a diatropic ring current).

Aromatic Stabilization Energy (ASE): This thermodynamic measure calculates the stabilization energy of the cyclic system compared to a suitable acyclic reference compound through the use of homodesmotic reactions. acs.org

For this compound, the substituents can cause minor distortions in the ring geometry and electron distribution. However, studies on other substituted benzenes have shown that the π-electron system is highly resistant to the effects of substituents, and measures like HOMA and NICS typically show only small deviations from the values for unsubstituted benzene. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum mechanical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. youtube.com MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the conformational landscape and the analysis of dynamic processes. researchgate.netnih.govmdpi.com

For a flexible molecule like this compound, several dynamic processes are of interest:

Conformational Analysis: The ethoxy group has multiple rotatable bonds, leading to various possible conformations (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. umanitoba.caresearchgate.net This is crucial for understanding which shapes the molecule is most likely to adopt.

Substituent Rotation: The simulation can track the rotation of the methoxy and ethoxy groups around their bonds to the aromatic ring. This can reveal preferred orientations and the extent of their dynamic freedom.

Amino Group Inversion: The amino group can undergo a pyramidal inversion, a process that MD can simulate to determine its frequency and energy barrier.

Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a realistic picture of how the molecule interacts with its environment, including the formation of hydrogen bonds and the arrangement of the solvation shell. acs.org

By analyzing the trajectory from an MD simulation, one can calculate various properties, such as the probability of finding the molecule in a particular conformation, the time scales of different motions, and the average number of hydrogen bonds formed with a solvent. researchgate.net This provides a comprehensive understanding of the molecule's flexibility and its interactions at an atomistic level.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate

The strategic placement of chloro, ethoxy, and methoxy (B1213986) groups on the aniline (B41778) ring makes 5-Chloro-4-ethoxy-2-methoxyaniline a valuable precursor in multi-step synthetic pathways. The amino group serves as a primary reactive site for building larger, more complex molecular structures.

Substituted anilines are fundamental building blocks for creating intricate organic frameworks, particularly in medicinal chemistry. The functional groups on this compound make it a candidate for constructing complex heterocyclic and benzamide (B126) structures. For instance, a structurally analogous compound, 4-amino-5-chloro-2-ethoxybenzoic acid, serves as a key starting material for the synthesis of Mosapride. google.com Mosapride is a gastroprokinetic agent with a complex structure, indicating that aniline derivatives with a similar substitution pattern are suitable for elaboration into sophisticated, biologically relevant molecules. google.com The synthesis involves reacting the amino group (or in the case of the analog, the benzoic acid) to form a larger amide-based scaffold. google.com

The primary aromatic amine functionality of this compound makes it an ideal candidate for the synthesis of azo dyes. The general production of azo dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another aniline. The presence of the amino group on this compound allows it to be converted into a diazonium salt, which can then be used to form the characteristic azo (-N=N-) linkage that defines this class of dyes.

While specific dyes synthesized directly from this compound are not prominently documented, related compounds are widely used. For example, 4-Chloro-2,5-dimethoxyaniline is a well-established intermediate for preparing various yellow and red azo dyes and pigments. google.comgoogle.com Patents describe the catalytic reduction of the corresponding nitrobenzene (B124822) to produce this aniline, highlighting its value in the dye industry. google.comgoogle.com The color and properties of the final dye are influenced by the electronic nature of the substituents on the aromatic rings. The chloro, ethoxy, and methoxy groups on the target compound would be expected to modify the chromophore's properties, affecting the final color and its fastness.

Table 1: Analogous Anilines Used in Azo Dye Synthesis

| Aniline Intermediate | Application/Product | Reference |

|---|---|---|

| 4-Chloro-2,5-dimethoxyaniline | Intermediate for azo dyes and pigments | google.comgoogle.com |

| Aniline-3-carboxylic acid | Precursor for various aromatic amines used in dye synthesis | googleapis.com |

Chlorinated aniline derivatives are a known structural motif in various herbicides and pesticides. The presence of both a chlorine atom and ether linkages in this compound suggests its potential as an intermediate in the development of new agrochemicals. Although direct use of this specific compound is not widely reported, the synthesis of other complex aniline derivatives for potential tranquillizing and other pharmaceutical activities has been patented, demonstrating the utility of this class of compounds in creating biologically active molecules. google.com The synthetic pathways often involve modifying the aniline backbone to create more complex amide or heterocyclic structures. google.com

Substituted anilines can be used as monomers in polymerization reactions to create conductive polymers like polyaniline (PANI) and other functional polymeric systems. rsc.orgresearchgate.netnih.gov The properties of the resulting polymer, such as solubility, conductivity, and morphology, can be tuned by the substituents on the aniline monomer. rsc.orgresearchgate.net For example, studies on various ortho-substituted anilines have shown that the nature of the substituent impacts the polymer's structure and electrical properties. rsc.orgresearchgate.net While the polymerization of this compound is not specifically documented, it could theoretically be polymerized. However, the multiple substituents might introduce significant steric hindrance, potentially affecting the polymerization efficiency and the molecular weight of the resulting polymer compared to less substituted anilines. nih.gov

Contributions to Functional Materials Research

Post-synthetic modification is a key strategy for tailoring the properties of porous organic polymers (POPs), such as covalent organic frameworks (COFs), for specific applications. chemrxiv.orgresearchgate.netrsc.org One common modification involves introducing amine functionalities to enhance properties like CO2 capture or to provide sites for further functionalization. chinacaj.net This is often achieved by modifying existing groups within the polymer framework. researchgate.net

Alternatively, conductive polymers can be grown within the pores of an existing framework. For example, researchers have enhanced the conductivity of triazine-based COFs by performing in situ polymerization of aniline within the porous structure to create a polyaniline-COF composite material. chemrxiv.org This process leverages the ability of aniline to polymerize into a conductive form, thereby imparting new electronic properties to the host framework. chemrxiv.org While this research typically employs unsubstituted aniline, the principle could be extended to substituted anilines to fine-tune the electronic properties of the resulting composite material.

Chemical Modification of Carbon-Based Surfaces for Sensor Development

The functionalization of carbon-based materials, such as graphene and carbon nanotubes, is a critical step in the fabrication of advanced sensors. The introduction of specific chemical groups onto these surfaces can enhance their selectivity and sensitivity towards target analytes. Aniline derivatives are particularly useful for this purpose due to their aromatic nature and the reactivity of the amino group.

Research has demonstrated that aniline and its derivatives can be used to modify carbon surfaces through both non-covalent and covalent attachment. Non-covalent functionalization, which relies on π-π stacking interactions between the aniline's benzene (B151609) ring and the graphitic surface of the carbon material, is often preferred as it preserves the intrinsic electronic properties of the carbon lattice, which is crucial for electronic sensors. mdpi.com For instance, aromatic amines like 1,5-diaminonaphthalene have been successfully used to functionalize graphene for biosensor development via a simple drop-casting method. mdpi.com This process creates a layer of amine groups on the surface, which can then be used to anchor receptor molecules for specific sensing applications. mdpi.com

Similarly, polymers derived from aniline monomers, known as polyanilines (PANI), are widely studied for sensor applications. The properties of these polymers can be tuned by using substituted anilines. Studies on ortho-substituted aniline derivatives have shown that the nature of the substituent significantly impacts the morphology and electrical properties of the resulting polymer films. nih.govresearchgate.net These films have demonstrated high sensitivity to analytes like moisture and ammonia, highlighting the potential of using specifically functionalized anilines in the design of chemical sensors. nih.govresearchgate.net

Given its structure, this compound is a strong candidate for the chemical modification of carbon surfaces. The aromatic ring allows for non-covalent attachment, while the amino group provides a site for further covalent modification or for initiating polymerization. The chloro, ethoxy, and methoxy groups can influence the electronic properties and solubility of the resulting functionalized surface or polymer, potentially leading to sensors with tailored characteristics.

Interactive Data Table: Properties of a Structurally Related Aniline

Since detailed experimental data for this compound is not widely available, the table below lists properties for the closely related compound, 5-Chloro-2-methoxyaniline. These values provide an estimate of the expected physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | chemicalbook.comthermofisher.comnih.gov |

| IUPAC Name | 5-chloro-2-methoxyaniline | thermofisher.com |

| Melting Point | 77.5-83.5 °C | thermofisher.com |

| Appearance | Off-white to tan crystalline powder or flakes | chemicalbook.com |

| Assay (GC) | ≥97.5% | thermofisher.com |

Derivatization for the Development of New Chemical Probes and Reagents

The synthesis of novel chemical probes and reagents is essential for advancing many areas of chemistry and biology. Substituted anilines are fundamental building blocks in this field, serving as versatile precursors for the creation of more complex molecules with specific functions. The reactivity of the amino group, combined with the influence of the ring substituents, allows for a wide range of chemical transformations.

For example, the derivatization of substituted anilines is a key strategy in the development of pharmacologically active compounds and inhibitors. A study on the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) highlights its importance as a structural fragment in numerous potent inhibitors of VEGFR2, a key receptor in angiogenesis. nih.gov This demonstrates how a specifically substituted aniline can serve as a crucial intermediate for creating targeted therapeutic agents. nih.gov Similarly, 4-Chloro-2-methoxyaniline is noted as an important intermediate for the synthesis of CXCR2 antagonists. scbt.com

Furthermore, research into the synthesis of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives showcases the utility of a chlorinated methoxyaniline core in generating new compounds with potential anti-cancer activity. researchgate.net In this work, the parent aniline derivative is first converted into a benzamide, which then undergoes further reactions to produce a library of compounds for biological screening. researchgate.net

The chemical structure of this compound makes it an excellent candidate for derivatization. The amino group can be readily acylated, alkylated, or diazotized to introduce new functionalities. The presence of the chloro, ethoxy, and methoxy groups can direct further electrophilic substitution reactions on the aromatic ring and can modulate the properties, such as lipophilicity and binding interactions, of the final probe or reagent. The one-pot synthesis of a complex diphenylmethane (B89790) derivative, which is an intermediate for an antidiabetic drug, from simpler starting materials illustrates the type of multi-step synthesis where a compound like this compound could be a valuable starting material. google.com

Future Research Directions and Outlook

Development of Greener and More Efficient Synthetic Routes for Substituted Anilines

The industrial production of anilines has traditionally relied on methods that are often energy-intensive and generate significant waste. researchgate.net A major thrust in modern chemistry is the development of "green" synthetic alternatives. For a polysubstituted aniline (B41778) like 5-Chloro-4-ethoxy-2-methoxyaniline, future research will likely focus on moving away from classical multi-step syntheses, which may involve harsh nitration and reduction sequences.

Promising research avenues include:

Chemoenzymatic Processes: The use of enzymes in synthesis offers high selectivity under mild conditions. Future work could explore a chemoenzymatic approach to generate activated precursors for aniline synthesis, potentially reducing the reliance on hazardous reagents. rsc.org

Catalytic Hydrogenation and Amination: Developing catalysts for the direct amination of corresponding phenol (B47542) or aryl halide precursors presents a more atom-economical route. For instance, processes that use hydrazine (B178648) in the presence of a supported palladium nanoparticle catalyst have shown success in the selective synthesis of primary anilines from cyclohexanones. mdpi.com Adapting such acceptorless dehydrogenative aromatization techniques could provide a direct and efficient pathway.

Electrochemical Synthesis: Electrocatalysis, which uses electricity to drive chemical reactions, is emerging as a powerful sustainable tool. acs.orgacs.org Investigating the electrochemical reduction of a corresponding nitroaromatic precursor could offer a greener alternative to traditional metal-based reducing agents. chemistryworld.com This approach has the potential to be scaled for industrial production with a smaller environmental footprint.

Exploration of Novel Catalytic Systems for Challenging Functionalizations

The functionalization of the aniline core is crucial for creating diverse derivatives. For an electron-rich, sterically hindered molecule like this compound, developing novel catalytic systems is essential for achieving high selectivity and yield in C-N and C-C bond-forming reactions. acs.orgnih.govnih.gov

Future catalytic research should target:

C-H Functionalization: Directing group-assisted or catalyst-controlled C-H activation is a frontier in organic synthesis. For this specific aniline, the existing substituents (chloro, ethoxy, methoxy) electronically bias the ring, but achieving regioselective functionalization at the remaining C-H positions is challenging. Research into Rhodium(I)-catalyzed C(sp²)-H bond activation, which has been successful for other anilines, could lead to novel annulation strategies to build complex heterocyclic scaffolds. rsc.org

Copper-Catalyzed Coupling Reactions: Copper catalysts are attractive due to their lower cost and toxicity compared to precious metals like palladium. Polystyrene-supported copper complexes have shown promise as recyclable, heterogeneous catalysts for N-arylation and other coupling reactions, which aligns with green chemistry principles. nih.govresearchgate.net

Nickel-Hydride Catalysis: NiH-catalyzed reactions have recently gained prominence for hydroamination of alkenes and alkynes. rsc.org Exploring these systems could enable the direct alkylation of the amino group of this compound with unsaturated partners, providing access to a new range of derivatives.

Integration of Advanced Computational and Machine Learning Approaches for Predictive Chemistry

The complexity of reaction outcomes with polysubstituted substrates makes a purely experimental approach time-consuming and expensive. The integration of computational chemistry and machine learning (ML) is set to revolutionize how organic synthesis is approached. sciencedaily.comnih.gov

For this compound, these tools can be applied to:

Predicting Regioselectivity: The aniline ring has multiple potential reaction sites. ML models, such as RegioML, are being developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgchemrxiv.orgresearchgate.net Training such models with data on anilines with similar substitution patterns could allow for reliable in silico prediction of reaction outcomes, guiding experimental design.

Reaction Outcome and Yield Prediction: Beyond just regioselectivity, ML algorithms can predict the major product of a reaction and even estimate its yield by analyzing the complex interplay of reactants, catalysts, and conditions. researchgate.net This predictive power can significantly accelerate the discovery of new transformations for this compound.

Catalyst Design: Computational modeling can simulate catalyst-substrate interactions, providing insights into reaction mechanisms. This understanding can guide the rational design of new catalysts with enhanced activity and selectivity specifically tailored for the functionalization of this aniline derivative.

Expanding the Chemical Scope of this compound Transformations

While the synthesis of the core structure is an important first step, its value lies in its potential for further chemical transformations to create novel molecules with desired properties. Research on the closely related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has shown it to be a crucial precursor for potent enzyme inhibitors, highlighting the pharmacological potential of this substitution pattern. nih.govresearchgate.net

Future synthetic explorations should include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound as a building block would be a highly efficient strategy for generating molecular complexity. For example, three-component couplings of anilines, aldehydes, and alkynes are powerful methods for synthesizing quinoline (B57606) derivatives. chemrevlett.com

Synthesis of Heterocyclic Scaffolds: The aniline moiety is a key starting point for building a wide array of nitrogen-containing heterocycles. Future work could focus on developing cascade reactions, such as copper-mediated aerobic oxidative annulation, to construct oxazole (B20620) or other heterocyclic rings from this aniline derivative. nih.gov

Functionalization of the Amino Group: Beyond reactions on the aromatic ring, transformations of the amino group itself are essential. This includes developing more efficient methods for alkylation, arylation, and the formation of amides and sulfonamides, which are common motifs in bioactive molecules.

Synergistic Experimental and Theoretical Investigations for Deeper Mechanistic Understanding

A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. A synergistic approach, combining experimental studies (kinetics, intermediate trapping, isotopic labeling) with theoretical calculations (Density Functional Theory - DFT), is crucial for elucidating the complex reaction pathways involved with a polysubstituted aniline.

Key areas for these synergistic studies include:

Elucidating Catalyst-Substrate Interactions: For novel catalytic systems, it is vital to understand how the catalyst interacts with the electron-rich and sterically hindered this compound. Computational studies can model transition states and reaction intermediates, explaining the observed regioselectivity and reactivity. researchgate.net

Mapping Reaction Pathways: Experimental observations of unexpected products or selectivities can be rationalized through DFT calculations, which can map out the energetic landscape of competing reaction pathways. This was demonstrated in the study of electrocatalytic C-H annulation, where mechanistic findings explained the observed product distribution. acs.org

Understanding the Role of Substituents: The electronic and steric effects of the chloro, ethoxy, and methoxy (B1213986) groups play a complex role in directing the reactivity of the aniline. Combined experimental and theoretical studies can deconstruct these influences, leading to a more predictive model of reactivity for this class of compounds.

By pursuing these future research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for the discovery of new chemical entities with valuable applications across science and industry.

Q & A

Q. How can researchers ensure compliance with REACH or TSCA regulations during cross-institutional collaborations?

- Methodological Answer : Maintain Safety Data Sheets (SDS) with GHS hazard codes (H317: Skin sensitization). For international shipping, classify under UN2811 (Toxic Solid, Organic). Document analytical certificates (COA) for each batch, including CAS-specific ecotoxicity data (e.g., WGK 3 for aquatic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.